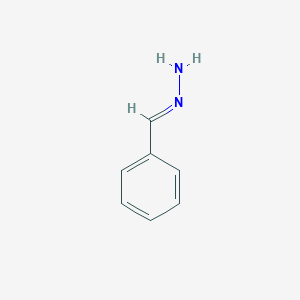

Benzaldehyde hydrazone

描述

Benzaldehyde hydrazone is an organic compound formed by the reaction of benzaldehyde with hydrazine. It is characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Benzaldehyde hydrazone is typically synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H5CHO+H2NNH2→C6H5CH=N-NH2+H2O

The reaction mixture is heated to facilitate the formation of the hydrazone, and the product is typically isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including azines and other nitrogen-containing compounds.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The hydrazone group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used to introduce new functional groups into the hydrazone structure.

Major Products:

Oxidation: Formation of azines and other nitrogen-containing compounds.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Introduction of various functional groups depending on the electrophile used.

科学研究应用

Medicinal Applications

Benzaldehyde hydrazone derivatives have garnered attention for their potential therapeutic properties. They are being investigated for various biological activities, including:

- Anticancer Activity : Studies indicate that benzaldehyde hydrazones can enhance cytotoxicity against cancer cells. For instance, the compound Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxyl Acid Hydrazone (BNMPH) has shown significant antitumor effects by disrupting cell cycle processes and inhibiting topoisomerase II activity .

- Antimicrobial Properties : Some hydrazones exhibit antifungal and antibacterial activities. Research has demonstrated that certain benzaldehyde hydrazones can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Analytical Applications

Benzaldehyde hydrazones are widely used as analytical reagents due to their ability to form stable complexes with various metal ions and organic compounds. Their applications include:

- Spectrophotometric Determination : Hydrazones serve as chromogenic reagents for the spectrophotometric determination of metal ions such as Zn(II), Ni(II), and others in environmental and biological samples. The stability of these complexes allows for accurate quantification .

- Detection of Anions : They are also employed in detecting anions like fluoride and cyanide ions through spectrophotometric methods, which is crucial in environmental monitoring .

- Chromatographic Applications : Benzaldehyde hydrazones are utilized in chromatography for the separation and identification of various organic compounds due to their distinct spectral properties .

Material Science Applications

The unique chemical properties of benzaldehyde hydrazones enable their use in material science:

- Polymer Chemistry : They can act as polymer initiators or cross-linking agents in the synthesis of novel polymers. For example, certain benzaldehyde hydrazones have been explored for their role in producing polymeric materials with enhanced properties .

- Corrosion Inhibition : Some derivatives function as effective corrosion inhibitors for metals in acidic and basic media, providing a protective layer that reduces metal degradation .

Case Study 1: Anticancer Activity of BNMPH

A study evaluated the cytotoxic effects of BNMPH on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 12.5 | 80 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Spectrophotometric Detection of Metal Ions

This compound derivatives were tested for their ability to form complexes with Zn(II) ions:

| Compound | pH Range | Color Change | Detection Limit (mg/L) |

|---|---|---|---|

| Benzaldehyde-4-hydroxybenzoylhydrazone | 10-11 | Yellow | 0.163 |

| 2-(3’-sulfobenzoyl)-pyridine benzoyl-hydrazone | 5.5-7.5 | Green | 0.117 |

作用机制

The mechanism of action of benzaldehyde hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can participate in further chemical transformations.

相似化合物的比较

- Acetone hydrazone

- Formaldehyde hydrazone

- Salicylaldehyde hydrazone

Comparison: Benzaldehyde hydrazone is unique due to its aromatic benzene ring, which imparts distinct chemical properties compared to aliphatic hydrazones like acetone hydrazone and formaldehyde hydrazone. The presence of the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, this compound exhibits different biological activities compared to its aliphatic counterparts, making it a compound of interest in medicinal chemistry.

生物活性

Benzaldehyde hydrazone, a derivative of benzaldehyde and hydrazine, has garnered attention due to its diverse biological activities. This article explores the significant pharmacological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2. They are synthesized from aldehydes or ketones and hydrazines, leading to a variety of derivatives with distinct biological activities. This compound specifically has been studied for its potential therapeutic applications due to its unique structural features that facilitate interactions with biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

| Candida albicans | 125 μg/mL |

This antimicrobial efficacy is attributed to the ability of the hydrazone moiety to disrupt microbial cell membranes and inhibit vital cellular functions .

2. Anticancer Activity

This compound derivatives have been evaluated for their anticancer potential in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 6.7 |

| A549 (lung cancer) | 10-15 |

| HeLa (cervical cancer) | 8-12 |

In vitro studies have demonstrated that this compound derivatives can effectively target tumor cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which play crucial roles in inflammatory processes.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

| COX-2 | 80% |

The ability of this compound to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

4. Antioxidant Activity

This compound has demonstrated significant antioxidant activity in various assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress.

| Assay | IC50 (μM) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Scavenging | 15 |

| Ferric Reducing Power | 30 |

These findings highlight the role of this compound as a protective agent against oxidative damage, which is implicated in numerous chronic diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Anticancer Study : A study by Kaplánek et al. (2015) evaluated a series of benzaldehyde hydrazones against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.7 μM against MDA-MB-231 cells, suggesting potent anticancer activity.

- Antimicrobial Evaluation : Research conducted by Fraga et al. (2000) assessed the antimicrobial efficacy of various hydrazone derivatives, including those derived from benzaldehyde. The study reported significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 50 to 100 μg/mL.

- Inflammation Model : In a model of acute inflammation, this compound was shown to reduce edema significantly compared to control groups, supporting its application in treating inflammatory conditions .

属性

CAS 编号 |

5281-18-5 |

|---|---|

分子式 |

C7H8N2 |

分子量 |

120.15 g/mol |

IUPAC 名称 |

(Z)-benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |

InChI 键 |

CRKDNNLDFYKBEE-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=NN |

手性 SMILES |

C1=CC=C(C=C1)/C=N\N |

规范 SMILES |

C1=CC=C(C=C1)C=NN |

同义词 |

Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。